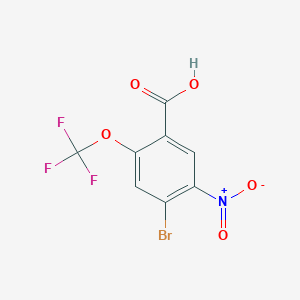

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol. This compound has a molecular weight of 327.07 g/mol and the molecular formula is C8H3BrF3NO5.

科学的研究の応用

Luminescent Properties of Lanthanide Complexes

The research on luminescent properties of lanthanide complexes, employing derivatives of benzoic acid as ligands, reveals how electron-withdrawing and electron-donating substituents can significantly influence photophysical characteristics. Specifically, electron-withdrawing groups, such as nitro (-NO2), can decrease luminescence efficiency by dissipating excitation energy, highlighting the potential application of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in tuning the photoluminescence of lanthanide complexes for advanced optical materials and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Electronics

The study of molecular electronic devices using molecules containing nitroamine redox centers showcases the potential of nitro-substituted benzoic acid derivatives in the development of electronic devices with high on-off ratios and negative differential resistance. This suggests this compound could be useful in creating highly efficient molecular switches and electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Crystallographic Studies and Electronic Structure

The crystallographic study and electronic structure analysis of substituted benzoic acid derivatives, including their interactions and molecular electrostatic potential, provide insights into how substituents affect molecular geometry and intermolecular interactions. This can inform the use of this compound in the design of new materials with tailored properties for electronics, photonics, and more (Pramanik, Dey, & Mukherjee, 2019).

Redox Behavior and Electrochemical Applications

Research into the redox behavior of derivatives with various substituents, including nitro and bromo, in different ring systems underlines the impact of these substituents on electrochemical properties. This could point to applications of this compound in the development of electrochemical sensors, energy storage devices, and redox-active materials (Sherman, Lambert, & Pilgram, 1974).

Sensing Applications

The synthesis of metal-organic frameworks (MOFs) incorporating aromatic polycarboxylate ligands and their application in sensing nitroaromatic explosives like picric acid demonstrates the potential use of this compound in creating sensitive, selective luminescent sensors for security and environmental monitoring (Rachuri, Parmar, Bisht, & Suresh, 2016).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as substituted benzenes, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that substituted benzenes can undergo electrophilic aromatic substitution . This compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Based on its structure, it could potentially influence pathways involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid . .

特性

IUPAC Name |

4-bromo-5-nitro-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO5/c9-4-2-6(18-8(10,11)12)3(7(14)15)1-5(4)13(16)17/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBNUFDEGGIWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)